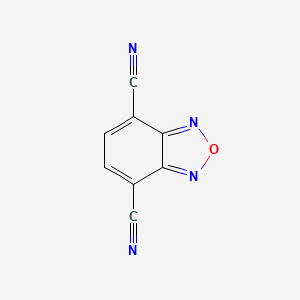

4,7-Dicyanobenzofurazan

Description

4,7-Dicyanobenzofurazan (DCBF, C₈H₂N₄O₂) is a nitroaromatic benzofurazan derivative characterized by two cyano (-CN) groups at the 4- and 7-positions of the fused furazan-benzene ring system. Its planar structure and electron-withdrawing substituents confer unique electrochemical and photophysical properties, making it a subject of interest in redox biology and fluorescence-based applications.

Properties

IUPAC Name |

2,1,3-benzoxadiazole-4,7-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4O/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGXMFRWNTUBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173965 | |

| Record name | 4,7-Dicyanobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20138-81-2 | |

| Record name | 4,7-Dicyanobenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dicyanobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dicyanobenzofurazan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dinitrobenzofurazan with a suitable reducing agent to introduce the cyano groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dicyanobenzofurazan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzofurazan compounds.

Scientific Research Applications

4,7-Dicyanobenzofurazan has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4,7-Dicyanobenzofurazan involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in bacteria, leading to bacteriostatic effects . The compound may also generate reactive oxygen species under certain conditions, contributing to its biological activity .

Comparison with Similar Compounds

Key Properties:

- Redox Activity : DCBF undergoes one-electron reduction to form a stable anion radical, detectable via electron spin resonance (ESR) spectroscopy under anaerobic conditions .

- Toxicity Mechanism : In Escherichia coli, DCBF generates superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) via redox cycling, leading to oxidative stress and enzyme inactivation (e.g., 2,3-dihydroxyisovalerate dehydratase) .

- Fluorogenicity: DCBF exhibits fluorescence properties influenced by its cyano substituents, though less intensely than nitro- or thio-substituted benzofurazans .

Comparison with Similar Benzofurazan Derivatives

Structural and Functional Comparison

Benzofurazan derivatives vary in substituent type and position, significantly altering their reactivity and biological effects. Key analogs include:

Toxicity and Superoxide Generation

DCBF and its analogs exhibit toxicity proportional to their reduction potentials (Table 1): Table 1: Toxicity and Redox Parameters in E. coli

| Compound | IC₅₀ (µM) | Reduction Potential (V vs. SCE) | Cytochrome c Reduction Rate |

|---|---|---|---|

| 1 | >1000 | -0.60 | 1.0 (baseline) |

| 2 | >1000 | -0.58 | 1.1 |

| 3 | >1000 | -0.45 | 1.2 |

| 4 | 300 | -0.35 | 2.5 |

| DCBF | 4 | -0.25 | 4.8 |

| 6 | 7 | -0.24 | 4.7 |

- Mechanistic Divergence: Unlike paraquat (a classic redox cycler), DCBF’s toxicity is partially mitigated by branched-chain amino acids (e.g., valine), suggesting enzyme-specific inactivation rather than generalized oxidative damage .

Electrochemical Behavior

This contrasts with 4-bromo-6-cyanobenzofurazan (-0.35 V), which requires higher concentrations for comparable O₂⁻ production .

Fluorogenic Properties

While DCBF is less fluorescent than nitrobenzofurazan derivatives (e.g., 7-nitro-4-(phenylthio)benzofurazan), its cyano groups enhance photostability. Uchiyama et al. (1999) reported a Stokes shift of 85 nm and quantum yield of 0.12 for DCBF, compared to 110 nm and 0.31 for nitro-substituted analogs .

Comparison with Non-Benzofurazan Redox Cyclers

Paraquat (PQ)

Nitroaromatics (e.g., Nitrofurantoin)

- DCBF produces O₂⁻ at lower concentrations than nitrofurantoin but lacks the broad-spectrum antimicrobial activity of the latter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.